molecular formula C19H19NOS B1325629 4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone CAS No. 898763-97-8

4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Cat. No.: B1325629
CAS No.: 898763-97-8
M. Wt: 309.4 g/mol
InChI Key: KPYQJBYPYKLZKF-UHFFFAOYSA-N
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Description

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone is a complex organic compound that features a benzophenone core with a pyrrolinomethyl group and a thiomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzophenone with 3-pyrrolinomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions, where the pyrroline ring can be opened or modified using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone can be compared with other similar compounds such as:

    4-Methyl-4’-(3-pyrrolinomethyl)benzophenone: Similar structure but lacks the thiomethyl group.

    4-(3-Pyrrolinomethyl)benzophenone: Similar structure but lacks both the thiomethyl and methyl groups.

    4-Thiomethylbenzophenone: Similar structure but lacks the pyrrolinomethyl group.

The uniqueness of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone lies in the combination of the pyrrolinomethyl and thiomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYQJBYPYKLZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643024
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-97-8
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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